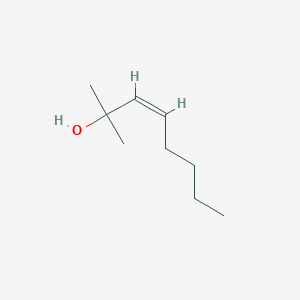

(Z)-2-Methyloct-3-en-2-ol

Description

Contextualization of Allylic and Homoallylic Alcohol Chemistry

To understand the chemical nature of (Z)-2-Methyloct-3-en-2-ol, it is essential to first consider the broader categories of allylic and homoallylic alcohols.

Allylic alcohols contain a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond (a C=C-C-OH motif). This structural arrangement leads to unique reactivity. For instance, allylic alcohols can be isomerized into carbonyl compounds through transition metal catalysis, effectively acting as latent enolates. rsc.org They are also key substrates in various reactions such as epoxidation, where the proximity of the hydroxyl group can direct the stereochemical outcome of the reaction. acs.org

Homoallylic alcohols have the hydroxyl group situated one carbon further away from the double bond, in a C=C-C-C-OH arrangement. These compounds are also highly useful in organic synthesis. acs.orgnih.gov The synthesis of homoallylic alcohols, often achieved through the allylation of carbonyl compounds, is a significant area of research. iupac.org The stereoselective synthesis of homoallylic alcohols, particularly those with a specific (Z)-alkene geometry, remains a challenge but is crucial for the synthesis of many bioactive natural products. nih.gov

This compound, being a tertiary alcohol with the hydroxyl group on the carbon adjacent to the double bond, is classified as a tertiary allylic alcohol. This classification dictates its potential reactivity, making it a candidate for reactions typical of this class, such as rearrangement and substitution reactions, often under acidic conditions or with transition metal catalysts.

Importance of Stereochemistry in Unsaturated Systems and (Z)-Configuration Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in organic chemistry as it profoundly influences a molecule's physical and biological properties. nptel.ac.in In unsaturated compounds like alkenes, the restricted rotation around the carbon-carbon double bond gives rise to stereoisomers known as geometric isomers. windows.net

These isomers are designated as either (E) (from the German entgegen, meaning opposite) or (Z) (from the German zusammen, meaning together). This notation is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond. windows.netstudymind.co.uk If the highest priority groups are on the same side of the double bond, the isomer is (Z). If they are on opposite sides, it is (E). studymind.co.ukwashington.edu

Overview of Current Research Trajectories for this compound

While specific, high-profile research focused solely on this compound is not extensively documented in mainstream literature, its significance lies in its identity as a tertiary allylic alcohol with a defined (Z)-stereochemistry. Research involving such structures generally falls into several key areas:

Synthetic Methodology: The development of new methods for the stereoselective synthesis of tertiary allylic alcohols, including those with (Z)-alkenes, is an ongoing area of research. Such methods are valuable for accessing complex molecular architectures.

Mechanistic Studies: Unsaturated alcohols are often used as model substrates to study the mechanisms of various chemical reactions, including oxidation, rearrangement, and reactions involving transition metal catalysts. researchgate.netmdpi.com The reactivity of the C=C double bond and the hydroxyl group can be probed to understand fundamental reaction pathways.

Building Blocks for Natural Product Synthesis: The structural motif of a branched, unsaturated alcohol is present in numerous natural products with interesting biological activities. Compounds like this compound can serve as intermediates or key fragments in the total synthesis of such molecules. nih.gov

Atmospheric Chemistry: Unsaturated alcohols are released into the atmosphere from biogenic sources, and their reactions with atmospheric oxidants like hydroxyl radicals and chlorine atoms are of interest to atmospheric chemists. mdpi.com Studies on similar compounds help model the atmospheric fate of these volatile organic compounds.

The physical and chemical properties of this compound are summarized in the table below, based on available data. nih.govchemeo.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 18521-07-8 | chemeo.com |

| Boiling Point (Predicted) | 498.43 K | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 2.5 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-isomer |

| This compound |

| (Z)-isomer |

| Allylic alcohols |

| Carbonyl compounds |

| Homoallylic alcohols |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18521-07-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(Z)-2-methyloct-3-en-2-ol |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h7-8,10H,4-6H2,1-3H3/b8-7- |

InChI Key |

ACFQKNIZLQUKQA-FPLPWBNLSA-N |

SMILES |

CCCCC=CC(C)(C)O |

Isomeric SMILES |

CCCC/C=C\C(C)(C)O |

Canonical SMILES |

CCCCC=CC(C)(C)O |

Other CAS No. |

18521-07-8 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Chemistry of Z 2 Methyloct 3 En 2 Ol

Olefinic Transformations and Alkene Functionalization

The presence of a trisubstituted (Z)-alkene in (Z)-2-methyloct-3-en-2-ol allows for various addition and functionalization reactions at the double bond.

Hydroformylation Reactions: Regio- and Diastereoselectivity

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double bond, is a powerful tool for carbon-carbon bond formation. In the case of allylic alcohols like this compound, the regioselectivity of this reaction—whether the formyl group adds to the carbon proximal or distal to the alcohol—is a key consideration.

Research has shown that the hydroformylation of allylic alcohols can be highly regioselective. acs.orgnih.govnih.gov The use of specific ligands that can reversibly bind to the alcohol functionality can direct the catalyst to a specific position on the alkene. acs.orgnih.govnih.gov For instance, a scaffolding ligand approach has been developed to favor the formation of the β-hydroxy aldehyde or acid product with high regioselectivity (up to 95:5). nih.gov This directed approach can override the influence of other chelating groups within the substrate. nih.gov

Furthermore, the hydroformylation of chiral allylic alcohols can proceed with high diastereoselectivity. illinois.edu The stereochemistry of the existing chiral center can influence the approach of the reagents, leading to the preferential formation of one diastereomer. For trisubstituted olefins, hydroformylation can yield a single diastereomer, indicating a stereospecific addition of carbon monoxide and hydrogen. acs.orgnih.govnih.gov The development of catalysts, such as rhodium complexes with specific diphosphite ligands, has been crucial in achieving high enantioselectivity in the hydroformylation of various olefin substrates. illinois.edu

Table 1: Regioselectivity in the Hydroformylation of Allylic Alcohols

| Substrate | Catalyst System | Regioselectivity (linear:branched) | Yield (%) | Reference |

| Cinnamyl alcohol | Rh(acac)(CO)₂ / Ligand 1 | 95:5 | 83 | nih.gov |

| Allyl alcohol | Rh(acac)(CO)₂ / Ligand 1 | 87:13 | 80 | nih.gov |

| Diene 4 | Rh(acac)(CO)₂ / Ligand 1 (acetal protection) | Selective for olefin proximal to alcohol | 84 | nih.gov |

Stereoretentive Cross-Metathesis Reactions

Cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. A significant challenge in this area is controlling the geometry of the newly formed double bond. Stereoretentive cross-metathesis aims to preserve the stereochemistry of the starting alkene in the product.

For (Z)-allylic alcohols, achieving stereoretentive cross-metathesis to form new (Z)-alkenes is a valuable synthetic transformation. nih.govacs.org The development of specific ruthenium and molybdenum-based catalysts has been instrumental in this field. nih.govrsc.org For instance, Mo-based monoalkoxide pyrrolide (MAP) complexes can effectively catalyze the cross-metathesis of (Z)-allylic ethers to produce (Z)-disubstituted alkenes with high selectivity (e.g., 95:5 Z:E). nih.gov Similarly, Ru catechothiolate complexes have been shown to catalyze kinetically controlled cross-metathesis reactions to generate Z- or E-trisubstituted allylic alcohols and ethers in high yields and stereoisomeric purity. acs.orgnih.gov These reactions often tolerate a variety of functional groups. acs.orgnih.gov

The success of stereoretentive metathesis with ruthenium dithiolate catalysts relies on a mechanistic model where the stereochemistry of the starting material is retained throughout the catalytic cycle. beilstein-journals.org

Table 2: Catalyst Performance in Z-Selective Cross-Metathesis of an Allylic Ether

| Catalyst | Z:E Ratio | Conversion (%) | Yield (%) | Reference |

| Mo bis-alkoxide 6 | 5:95 | 98 | 76 | nih.gov |

| Ru carbene 7 | 5:95 | 95 | 80 | nih.gov |

| Mo-based MAP complex 8 | 95:5 | 79 | 69 | nih.gov |

Alcohol Functional Group Reactivity

The tertiary alcohol functionality in this compound is prone to reactions typical of this class of compounds, including elimination and substitution, which are often facilitated by the formation of a stable tertiary allylic carbocation.

Elimination Reactions and Carbocation Rearrangements

Tertiary alcohols readily undergo acid-catalyzed dehydration (elimination) to form alkenes. libretexts.org In the case of this compound, protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of a tertiary allylic carbocation. libretexts.org This carbocation is stabilized by both hyperconjugation and resonance.

This intermediate can then lose a proton from an adjacent carbon to form a conjugated diene. Carbocation rearrangements, such as hydride or alkyl shifts, are common in such reactions, leading to the formation of more stable carbocations and potentially a mixture of products. libretexts.org For instance, oxidative rearrangement of tertiary allylic alcohols can be mediated by reagents like oxoammonium salts or TEMPO in combination with a co-oxidant, leading to the formation of β-substituted enones. chemrxiv.orgresearchgate.net

Nucleophilic Substitution Pathways

Tertiary allylic alcohols can undergo nucleophilic substitution reactions, typically through an SN1 mechanism. libretexts.org The reaction is initiated by the protonation of the alcohol, followed by the departure of water to form the resonance-stabilized tertiary allylic carbocation. libretexts.org This carbocation can then be attacked by a nucleophile at either of the two electrophilic carbon atoms, potentially leading to a mixture of products, including rearranged products. stackexchange.com

For example, the reaction of tertiary allylic alcohols with thionyl chloride can proceed via an SNi' mechanism, where the chloride attacks the γ-position relative to the initial hydroxyl group, leading to a rearranged allylic chloride. stackexchange.com The choice of solvent can significantly influence the reaction pathway and the product distribution. stackexchange.com

Cyclization Reactions and Ring-Forming Transformations

The bifunctional nature of this compound, containing both an alkene and an alcohol, makes it a suitable substrate for intramolecular cyclization reactions to form cyclic ethers. These reactions can be promoted by various catalysts and reagents.

For instance, palladium-catalyzed tandem oxidative cyclization reactions can be used to synthesize highly substituted tetrahydrofurans from unsaturated alcohols. acs.org The presence of a distal alcohol can influence the reactivity and diastereoselectivity of the cyclization, potentially through hydrogen bonding that increases the nucleophilicity of the attacking alcohol and enforces conformational constraints. acs.org

Titanium(II)-mediated cyclization of enynol derivatives, which are structurally related to this compound, can lead to the formation of substituted cyclopentane (B165970) rings. nii.ac.jp Similarly, gold-catalyzed cyclization reactions of 1,5-enynes are also a known method for forming cyclic structures. tdx.cat Furthermore, Prins-type cyclizations, involving the reaction of a homoallylic alcohol with an aldehyde, are an efficient method for synthesizing tetrahydropyran (B127337) rings. ntu.edu.sg

Lewis Acid Mediated Cyclizations

Lewis acid-mediated cyclizations of unsaturated alcohols are a powerful tool for the synthesis of cyclic ethers. While specific studies on this compound are not extensively detailed in the provided results, the general principles can be inferred from reactions involving similar alkenols. For instance, the cyclization of 6-methylhept-6-en-2-ol (B14676703) with p-nitrobenzaldehyde can be catalyzed by Dy(OTf)₃ in the presence of p-TSA to yield an oxocene product. nih.gov This suggests that under appropriate Lewis acidic conditions, the hydroxyl group of this compound could be activated to initiate an intramolecular reaction with the double bond, potentially leading to the formation of a substituted tetrahydrofuran (B95107) or other cyclic ether derivatives. The choice of Lewis acid is critical; for example, while Dy(OTf)₃ requires a co-catalyst, other Lewis acids like FeCl₃ can efficiently catalyze cascade reactions leading to complex polycyclic systems. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Diastereoselectivity | Reference |

| cis-Alkenol 11 | p-Nitrobenzaldehyde | FeCl₃ | Polycyclic fused hexahydro-1H-benzo[f]isochromene 12 | 81 | >20:1 | nih.gov |

| trans-Alkenol 13 | Benzaldehyde | FeCl₃ | trans-Ring-fused product 14 | - | high | nih.gov |

| Secondary alkenol 15 | Benzaldehyde | FeCl₃ | Tetrahydropyran derivative 16 | excellent | excellent | nih.gov |

Electrophilic Cyclizations

Electrophilic cyclization is another key strategy for the synthesis of heterocyclic compounds from unsaturated precursors. The reaction of ortho-functionalized (buta-1,3-diynyl)arenes with electrophiles like iodine leads to the formation of 2-ethynyl-3-iodoheteroindenes. spbu.ru This process involves the attack of an electrophile on the alkyne, followed by intramolecular cyclization. In the context of this compound, an analogous reaction could be envisioned where an electrophile activates the double bond, prompting the hydroxyl group to act as an intramolecular nucleophile. This would result in the formation of a cyclic ether, with the regioselectivity and stereoselectivity being influenced by the nature of the electrophile and the substrate. For example, the reaction of 4-(benzenesulfinyl)-allenoates with electrophiles results in 5-endo-trig cyclization to form 5-(benzenesulfinyl)-2,5-dihydrofuran-2-ones. researchgate.net

Transition Metal-Catalyzed Processes Involving this compound and Analogs

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. While direct palladium-catalyzed reactions of this compound were not found, related transformations of other alkenols highlight the potential reactivity. For instance, the enantioselective palladium-catalyzed alkenylation of trisubstituted alkenols can form allylic quaternary centers. nih.gov Notably, (Z)-alkenols have been shown to be superior to their (E)-counterparts in achieving high enantioselectivity in some cases. nih.gov This suggests that this compound could be a promising substrate for similar palladium-catalyzed reactions. Furthermore, palladium complexes are widely used in cross-coupling reactions, which could potentially involve the hydroxyl group or the double bond of this compound after suitable functionalization. thieme-connect.de

Nickel-Catalyzed Reactions

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium. Nickel catalysts are effective in a variety of C-C bond-forming reactions, including cross-coupling reactions of organometallic nucleophiles with various electrophiles. thieme-connect.de For instance, nickel-catalyzed asymmetric cross-couplings of secondary allylic chlorides with alkylzinc halides have been developed. mit.edu Given that allylic alcohols can be converted to allylic chlorides, this compound could serve as a precursor for such nickel-catalyzed transformations.

Gold-Catalyzed Hydroamination of Related Propargylic Alcohols

Although this compound is an allylic alcohol, the reactivity of related propargylic alcohols under gold catalysis provides valuable insights into potential transformations. Gold catalysts are known to mediate the hydroamination of propargylic alcohols with anilines, leading to 3-hydroxyimines with complete regioselectivity. ucl.ac.ukresearchgate.netorganic-chemistry.orgacs.orgacs.org These intermediates can be further reduced to 1,3-aminoalcohols or hydrolyzed to 3-hydroxyketones. ucl.ac.ukresearchgate.netorganic-chemistry.orgacs.orgacs.org The versatility of gold catalysis allows for divergent reaction pathways, where manipulation of the reaction conditions can selectively yield different products from the same starting materials. ucl.ac.ukacs.org This highlights the potential for gold catalysts to activate the hydroxyl group or the double bond of this compound, although the specific reaction pathways would likely differ due to the nature of the unsaturation.

| Starting Material | Catalyst | Reagent | Product | Reference |

| Propargylic alcohol | Gold catalyst | Aniline | 3-Hydroxyimine | ucl.ac.ukresearchgate.netorganic-chemistry.orgacs.orgacs.org |

| Propargylic alcohol | Gold catalyst | Catalytic aniline | 3-Hydroxyketone | ucl.ac.ukresearchgate.netorganic-chemistry.orgacs.org |

| 3-Hydroxyimine | - | Reducing agent | syn-1,3-Aminoalcohol | ucl.ac.ukresearchgate.netorganic-chemistry.orgacs.org |

| Propargylic alcohol | Gold catalyst | Aniline (two-step, one-pot) | 3-Aminoketone | ucl.ac.ukacs.org |

Cobalt-Catalyzed Alkenylation of Unactivated Alkanes

Cobalt catalysis has emerged as a powerful tool for C-H functionalization. While direct cobalt-catalyzed reactions involving this compound are not specified, related processes demonstrate the potential of this approach. For example, cobalt can catalyze the C-H olefination of aromatic amides with unactivated alkenes, allyl acetates, and allyl alcohols. rsc.org This suggests that under appropriate conditions, the double bond of this compound could participate in cobalt-catalyzed C-H alkenylation reactions. Furthermore, cobalt catalysts have been developed for the allylic selective dehydrogenative Heck reaction with internal aliphatic olefins, showcasing high regio- and stereoselectivity. nih.gov A cobalt-catalyzed photo-semipinacol rearrangement of unactivated allylic alcohols has also been reported, yielding α,α-disubstituted ketones. d-nb.info

Rhodium-Catalyzed Carbon-Carbon Bond Cleavage in Related Alkynes

The study of carbon-carbon bond activation is a significant area of research in organic synthesis, and rhodium catalysts have demonstrated notable efficacy in mediating such transformations. In the context of alkynes structurally related to this compound, specifically the tertiary propargyl alcohol 2-methyloct-3-yn-2-ol (B2719395), rhodium-catalyzed reactions have been shown to proceed via the cleavage of a carbon-carbon single bond.

Research has demonstrated that tertiary propargyl alcohols can undergo C-C bond cleavage through a process known as β-alkynyl elimination. sci-hub.se This process is often facilitated by a cooperative catalytic system. For instance, the combination of a rhodium catalyst with a copper co-catalyst has been effectively used in cascade reactions that involve the cleavage of the C(sp³)–C(sp) bond in γ-substituted tertiary propargyl alcohols. sci-hub.seacs.org In these reactions, the copper species is thought to form a copper acetylide, which facilitates the C-C bond cleavage, while the rhodium complex engages in C-H activation and subsequent annulation steps. sci-hub.se

A specific example involving an aliphatic tertiary propargyl alcohol, 2-methyloct-3-yn-2-ol, highlights the capability of a rhodium/copper catalytic system to cleave a C(alkyl)–C(alkynyl) single bond. rsc.org This particular transformation was part of a broader study on the synthesis of pyrido[2,1-a]indoles through a multi-step cascade reaction involving multiple bond cleavage and formation events. rsc.org The reaction of 1-(pyridin-2-yl)-1H-indole with 2-methyloct-3-yn-2-ol resulted in the formation of the corresponding pyrido[2,1-a]indole product with a 41% yield. rsc.org This represented a novel instance of C(alkyl)–C(alkynyl) bond cleavage under these conditions. rsc.org

The general mechanism for such rhodium-catalyzed reactions involving tertiary propargyl alcohols is believed to initiate with the deprotonation of the alcohol and coordination to the metal center. This is followed by the crucial β-alkynyl elimination step, which results in the cleavage of the carbon-carbon bond and the formation of a ketone byproduct (in this case, acetone) and an alkynyl-rhodium species. sci-hub.se This reactive intermediate then participates in further transformations, such as coupling with another substrate. sci-hub.se

The reaction conditions for the rhodium-catalyzed C-C bond cleavage of 2-methyloct-3-yn-2-ol in the synthesis of the pyrido[2,1-a]indole are detailed in the table below.

Table 1: Rhodium-Catalyzed Reaction of 2-Methyloct-3-yn-2-ol

| Substrate | Co-reactant | Rhodium Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| 2-Methyloct-3-yn-2-ol | 1-(pyridin-2-yl)-1H-indole | [RhCl(COD)]₂ (1.5 mol%) | Cu(OAc)₂·H₂O (2.2 equiv.) | Toluene | 125 | 6 | 41 |

This table presents the reaction conditions for the rhodium/copper-catalyzed annulative coupling of 2-methyloct-3-yn-2-ol with 1-(pyridin-2-yl)-1H-indole, which proceeds via C-C bond cleavage. Data sourced from rsc.org.

This specific example underscores the potential of rhodium catalysis in activating and transforming otherwise inert carbon-carbon bonds in aliphatic alkynes related to this compound, opening avenues for complex molecule synthesis from readily available starting materials.

Mechanistic Insights and Computational Studies on Z 2 Methyloct 3 En 2 Ol Reactions

Elucidation of Reaction Mechanisms (e.g., SN1, SN2', E1 pathways)

Reactions of (Z)-2-methyloct-3-en-2-ol, a tertiary allylic alcohol, can proceed through several competitive pathways, primarily unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution with allylic rearrangement (SN2'), and unimolecular elimination (E1). The operative mechanism is highly dependent on the reaction conditions, including the nature of the solvent, the nucleophile/base, and the temperature.

In the presence of a strong acid, the hydroxyl group of this compound can be protonated to form a good leaving group, water. Departure of the leaving group generates a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the tertiary carbon (C2) and the carbon at the other end of the original double bond (C4).

SN1 Pathway: A nucleophile can attack the carbocation at the tertiary carbon (C2), leading to the direct substitution product.

SN2' Pathway: Alternatively, the nucleophile can attack the carbocation at the γ-carbon (C4), resulting in an allylic rearrangement and the formation of a new constitutional isomer. The competition between SN1 and SN2' pathways is a common feature of allylic systems. For tertiary allylic alcohols, steric hindrance at the tertiary carbon can favor the SN2' pathway. acs.orgnih.gov

E1 Pathway: The carbocation can also undergo elimination of a proton from an adjacent carbon, leading to the formation of a conjugated diene.

The choice between these pathways is a subject of ongoing research, often employing computational methods to predict the most favorable route. For many tertiary allylic alcohols, the formation of a stable carbocation intermediate makes the SN1 and E1 pathways particularly relevant. acs.org

Investigation of Reaction Intermediates and Transition States

The key intermediate in many reactions of this compound is the aforementioned resonance-stabilized tertiary allylic carbocation. The geometry and charge distribution of this intermediate are critical in determining the product distribution. While the carbocation is often depicted as two discrete resonance structures, the actual intermediate is a hybrid of these forms.

The transition states leading to the various products dictate the reaction kinetics. For example, in a substitution reaction, the transition state for the SN1 pathway will involve the attack of the nucleophile on the tertiary carbon of the carbocation, while the transition state for the SN2' pathway will involve attack at the γ-carbon. The relative energies of these transition states will determine the ratio of the corresponding products.

Computational studies on analogous systems have been instrumental in visualizing and calculating the energies of these transient species. For instance, studies on other allylic systems have identified six-membered closed transition states in certain substitution reactions. nih.gov In catalytic reactions, the transition state often involves the substrate, the catalyst, and the nucleophile, and its structure can be highly organized to achieve high levels of stereoselectivity. rsc.org

Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Reaction of this compound with a Nucleophile (Nu)

| Product Type | Structure | Plausible Mechanism |

| SN1 Product | SN1 | |

| SN2' Product | SN2' | |

| E1 Product | E1 |

This table is illustrative and the actual product distribution will depend on specific reaction conditions.

Application of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic compounds, including allylic alcohols. rsc.orgresearchgate.net DFT calculations can provide valuable insights into the geometries and energies of reactants, intermediates, transition states, and products.

For this compound, DFT could be used to:

Calculate the relative stabilities of the potential carbocation intermediates.

Determine the activation energies for the competing SN1, SN2', and E1 pathways, thereby predicting the major reaction pathway under specific conditions.

Model the effect of different solvents on the reaction mechanism by using implicit or explicit solvation models. rsc.org

Investigate the role of catalysts in lowering activation barriers and controlling stereoselectivity.

For example, DFT studies on the competition between SN2 and SN2' pathways in simpler allylic systems have shown that the nature of the nucleophile and the leaving group significantly influences the preferred reaction channel. acs.orgnih.gov Similar computational approaches could be applied to the more complex this compound system to gain a deeper understanding of its reactivity.

Predictive Modeling and Computational Characterization of Reaction Pathways

Beyond analyzing known reactions, computational chemistry can be used to predict new reaction pathways and to characterize the reactivity of compounds like this compound. By systematically exploring the potential energy surface of a reaction, computational models can identify novel intermediates and transition states that might not be experimentally observable.

Predictive modeling can also be used to design catalysts that favor a particular reaction outcome. For instance, by understanding the transition state geometry for a desired transformation, a catalyst can be designed to stabilize that specific transition state, thereby increasing the reaction rate and selectivity. Computational studies have been used to rationalize the stereochemical outcomes of kinetic resolutions of racemic tertiary allylic alcohols, providing a basis for catalyst design. rsc.org

Table 2: Illustrative Calculated Activation Energies (in kcal/mol) for Competing Pathways of a Tertiary Allylic Alcohol

| Pathway | Activation Energy (ΔG‡) |

| SN1 | 22.5 |

| SN2' | 20.8 |

| E1 | 24.1 |

Note: These are hypothetical values for illustrative purposes. Actual values would require specific DFT calculations for this compound.

The synergy between experimental and computational approaches is key to advancing our understanding of complex reaction mechanisms. While experimental studies provide the ultimate validation, computational modeling offers a powerful lens through which to interpret experimental results and to guide future research into the reactivity of this compound.

Advanced Spectroscopic and Chromatographic Characterization of Z 2 Methyloct 3 En 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, including (Z)-2-methyloct-3-en-2-ol. Both ¹H and ¹³C NMR provide critical data for assigning the connectivity and chemical environment of atoms within the molecule.

While specific NMR data for this compound is not extensively detailed in the provided results, general principles and data from related structures allow for a comprehensive understanding. For instance, in the ¹H NMR spectrum, the protons on the double bond (vinylic protons) are expected to show characteristic chemical shifts and coupling constants that confirm the (Z)-stereochemistry. The methyl groups attached to the carbon bearing the hydroxyl group would appear as a singlet, and the signals for the butyl chain would exhibit splitting patterns corresponding to their adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the double bond, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain all resonate at distinct frequencies, allowing for a complete carbon skeleton map. Data for related compounds, such as derivatives where the hydroxyl group is modified or the alkyl chain is altered, show predictable shifts in the NMR spectra, further aiding in structural confirmation. For example, the synthesis of derivatives like (Z)-2-methyl-3-(tributylstannyl)oct-3-en-2-ol demonstrates how the introduction of a bulky group significantly alters the chemical shifts of nearby protons and carbons, providing further evidence for the initial structural assignment. mpg.de

Table 1: Representative ¹H and ¹³C NMR Data for Related Unsaturated Alcohols and Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| (Z)-2-methyl-3-(tributylstannyl)oct-3-en-2-ol | 6.36 – 5.86 (m, 1H), 2.11 – 1.94 (m, 2H), 1.57 – 1.40 (m, 6H), 1.38 – 1.30 (m, 12H), 1.29 (s, 6H), 0.97 – 0.83 (m, 17H) | 153.0, 136.6, 75.4, 33.8, 32.6, 30.9, 29.4, 27.6, 22.8, 14.3, 13.9, 12.3 | mpg.de |

| 2-Methyloct-3-yn-2-ol (B2719395) | 2.18 (t, J = 7.0 Hz, 2H), 1.88 – 1.81 (m, 1H), 1.49 (s, 7H), 1.48 – 1.35 (m, 3H), 0.90 (t, J = 7.2 Hz, 3H) | 85.2, 82.7, 65.5, 31.9, 30.9, 22.1, 18.4, 13.8 | mpg.de |

| (E)-2-methyloct-3-en-2-ol | Data for the (E)-isomer is useful for comparison to confirm the (Z)-geometry. | Not explicitly detailed but would differ in vinylic proton and carbon shifts compared to the (Z)-isomer. | rsc.org |

| Methyl (Z)-2-(cyclohex-1-en-1-ylmethylene)-3-hydroxy-4-methylpentanoate | 6.17 (p, J = 1.0 Hz, 1H), 5.86 (ddt, J = 4.0, 2.7, 1.2 Hz, 1H), 3.80 (ddd, J = 8.0, 6.2, 0.9 Hz, 1H), 3.76 (s, 3H), 2.22 (d, J = 6.2 Hz, 1H), 2.18 – 2.09 (m, 2H), 2.09 – 2.01 (m, 2H), 1.83 – 1.70 (m, 1H), 1.66 – 1.57 (m, 4H), 1.00 (d, J = 6.6 Hz, 3H), 0.88 (d, J = 6.7 Hz, 3H) | 170.3, 137.4, 134.5, 133.7, 130.9, 81.7, 51.8, 33.1, 26.4, 26.2, 22.8, 22.0, 19.6, 18.6 | mpg.de |

Mass Spectrometry (MS): GC-MS and High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating the compound from a mixture and obtaining its mass spectrum. nih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov However, due to the lability of the tertiary alcohol, this peak may be weak or absent.

The fragmentation pattern is highly informative for structural elucidation. Common fragmentation pathways for tertiary allylic alcohols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, characteristic fragment ions would be observed, providing evidence for the different parts of the molecule. nih.govthieme-connect.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion and its fragments, which allows for the determination of the elemental composition. mpg.deacs.org This is crucial for confirming the molecular formula of this compound and its derivatives, distinguishing it from isomers with the same nominal mass. mpg.deacs.org For example, the HRMS data for derivatives confirms the successful addition of new functional groups by matching the observed mass to the calculated mass with a high degree of precision. mpg.de

Table 2: Mass Spectrometry Data for this compound and a Derivative

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| This compound | GC-MS | NIST library data shows a top peak at m/z 71, a second highest at m/z 43, and a third highest at m/z 85. | nih.gov |

| (Z)-2-methyl-3-(tributylstannyl)oct-3-en-2-ol | HRMS (ESI) | Calculated m/z for C₂₁H₄₄OSnNa [M+Na]⁺: 455.23056; Found: 455.23087. | mpg.de |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the broad O-H stretch of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. mpg.dethieme-connect.com The C-O stretching vibration of the tertiary alcohol would be observed in the 1100-1200 cm⁻¹ region.

The presence of the carbon-carbon double bond is confirmed by a C=C stretching absorption, which for a (Z)-disubstituted alkene, is expected to be a weak to medium band around 1650-1660 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear just above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons of the alkyl groups would be seen just below 3000 cm⁻¹. mpg.de The (Z)-configuration can sometimes be inferred from the C-H out-of-plane bending vibration, which for cis-alkenes typically appears around 675-730 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Compound | O-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| (Z)-2-methyl-3-(tributylstannyl)oct-3-en-2-ol | 3456 | 1616 | 1133, 1071 | 2955, 2921, 2871, 2854 (C-H stretch) | mpg.de |

| 2-Methyloct-3-yn-2-ol | 3434 | N/A (alkyne at 2240) | 1146, 1096, 1040 | 2959, 2934, 2873 (C-H stretch) | mpg.de |

| (E)-isomer of a related unsaturated alcohol | 3322 (br m) | Not specified | 1059 | 1459, 1390, 1361 (C-H bend) | thieme-connect.com |

Chiral Analysis Techniques: Optical Rotation for Enantiomeric Purity Determination

Since this compound is a chiral molecule, containing a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral analysis techniques are therefore crucial for determining the enantiomeric purity of a sample.

Optical rotation is a classical method used to measure the extent to which a chiral compound rotates plane-polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer. A racemic mixture (equal amounts of both enantiomers) will have an optical rotation of zero. By measuring the observed specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the optical purity or enantiomeric excess (ee) can be calculated. nptel.ac.in

Applications of Z 2 Methyloct 3 En 2 Ol As a Key Synthetic Building Block

Role in Natural Product Synthesis and Analogues (e.g., fragments of phostriecin, goniothalamines)

Information regarding the use of (Z)-2-Methyloct-3-en-2-ol as a building block in the synthesis of phostriecin, goniothalamines, or their analogues could not be located in the reviewed scientific literature.

Precursor to Complex Molecular Architectures (e.g., tricyclic frameworks, enediyne systems)

No publications were found that describe the role of this compound as a starting material or key intermediate in the construction of tricyclic frameworks or enediyne systems.

Future Perspectives and Emerging Research Avenues for Z 2 Methyloct 3 En 2 Ol

The continued exploration of unique molecular structures is a cornerstone of chemical innovation. (Z)-2-Methyloct-3-en-2-ol, a tertiary allylic alcohol, represents a class of compounds that are valuable as synthetic building blocks. nih.govresearchgate.net Future research is poised to unlock more efficient and selective methods for its synthesis and to explore its utility in complex chemical transformations. The following sections detail the promising research directions focused on this specific compound.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing (Z)-2-Methyloct-3-en-2-ol?

- Methodological Answer : Synthesis should follow stereoselective methods (e.g., acid-catalyzed hydration of alkynes or organometallic additions) to ensure the Z-configuration. Characterization requires GC-MS for purity assessment, H/C NMR for structural confirmation (e.g., distinguishing allylic protons at δ 1.2–1.6 ppm and hydroxyl protons at δ 1.8–2.1 ppm), and chiral chromatography to verify enantiomeric purity . Provide full experimental details (reagents, temperatures, reaction times) in the main text or supplementary materials to ensure reproducibility .

Q. How can the molecular structure of this compound be validated computationally?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to optimize the geometry and compare computed vibrational spectra (IR) with experimental data. The SMILES string

CCCCC=CC(C)(C)Oand InChIKeyACFQKNIZLQUKQA-BQYQJAHWSA-Ncan be imported into tools like Gaussian or ORCA for simulations . Validate stereochemistry using NOESY NMR to confirm spatial proximity of the methyl and hydroxyl groups .

Q. What are the best practices for documenting this compound in research publications?

- Methodological Answer : Include the IUPAC name, CAS registry number (18521-06-7), and stereochemical descriptor (Z) in the abstract. Provide spectral data (NMR, MS) in tables with error margins and reference to known spectra. Use the Beilstein Journal of Organic Chemistry guidelines to limit experimental details to five compounds in the main text, with extended data in supplementary files .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Cross-reference datasets from independent studies (e.g., Reaxys, PubChem) and assess solvent effects, temperature, and instrument calibration. For example, conflicting C NMR signals for the quaternary carbon (C2) may arise from dynamic rotational isomerism; variable-temperature NMR or DFT-derived chemical shift predictions can clarify discrepancies .

Q. What role does this compound play in atmospheric VOC emissions, and how can its flux be modeled?

- Methodological Answer : Incorporate the compound into global VOC emission models (e.g., MEGAN or Guenther’s framework) using its Henry’s law constant and oxidation rate. Parameterize light/temperature-dependent emission algorithms based on its structural analogs (e.g., monoterpenes) and validate against chamber experiments .

Q. How can computational workflows improve the design of this compound derivatives for bioactivity studies?

- Methodological Answer : Apply molecular docking (AutoDock Vina) or QSAR models to predict interactions with biological targets (e.g., insect pheromone receptors). Use the SDF file (available from CCDDS) to generate 3D conformers and screen for steric/electronic compatibility .

Q. What strategies mitigate data reproducibility issues in kinetic studies of this compound reactions?

- Methodological Answer : Standardize reaction conditions (solvent, catalyst loading) across labs and share raw data (e.g., time-resolved GC-MS chromatograms) via open repositories like Zenodo. Perform Arrhenius analysis to identify temperature-sensitive steps and validate with microkinetic modeling .

Data Management & Ethics

Q. How should researchers handle conflicting purity assessments of this compound across analytical platforms?

- Methodological Answer : Triangulate results from orthogonal methods: GC-MS (volatility), HPLC (polarity), and H NMR (functional groups). Disclose detection limits and calibration curves in supplementary materials. If commercial samples vary, cite batch-specific CAS registry entries and supplier certificates .

Q. What ethical considerations apply when sharing this compound datasets containing proprietary synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.